9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one is a chemical compound with the molecular formula C52H49N5O5 and a molecular weight of 824 . It is a byproduct formed during the synthesis of Entecavir, an antiviral drug used primarily for the treatment of chronic hepatitis B virus infection . This compound is characterized by its complex structure, which includes multiple benzyloxy groups and a purine derivative .
科学的研究の応用
9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one has several scientific research applications, particularly in the field of analytical chemistry. It is used as a reference standard for the development and validation of analytical methods to quantify trace levels of impurities in pharmaceutical formulations. Additionally, it is employed in quality control processes to ensure the safety and efficacy of Entecavir. In biological research, this compound is studied for its potential mutagenic and carcinogenic properties.
作用機序
The mechanism of action of Entecavir, the parent compound of Entecavir Impurity 14, involves competing with the natural substrate deoxyguanosine triphosphate. Entecavir functionally inhibits all three activities of the HBV polymerase (reverse transcriptase, rt): base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA .
Safety and Hazards
The safety data sheet for Entecavir, the parent compound of Entecavir Impurity 14, indicates that it is toxic and can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
The future directions for the use of Entecavir and its impurities could involve the development of novel synthetic routes to aid in the mass production of a future treatment of COVID-19 . The safety and efficacy of anti-CD19 and anti-CD22 CAR (CAR19/22) in a T-cell combination-treatment trial in patients with refractory/relapsed B-cell acute lymphoblastic leukemia (B-ALL) or B-cell non-Hodgkin lymphoma (B-NHL) are also being explored .
準備方法
The synthesis of 9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one involves several steps, starting from chiral or achiral precursors . One common synthetic route includes the Mitsunobu coupling of purine derivatives with methylidenecyclopentanes . The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the formation of the desired impurity . Industrial production methods for this compound are often proprietary and involve optimized conditions to maximize yield and purity while minimizing the formation of other impurities .
化学反応の分析
9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could result in the formation of alcohols .
特性
CAS番号 |
1984788-96-6 |
---|---|
分子式 |
C12H15N5O4 |
分子量 |
293.28 g/mol |
IUPAC名 |
9-[(3aS,4S,6S,6aR)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one |
InChI |
InChI=1S/C12H15N5O4/c13-11-15-9-8(10(19)16-11)14-4-17(9)7-1-6(18)5-2-21-3-12(5,7)20/h4-7,18,20H,1-3H2,(H3,13,15,16,19)/t5-,6+,7+,12+/m1/s1 |
InChIキー |
UFPRRUBSRXSXDT-FJXCCRBCSA-N |
異性体SMILES |
C1[C@@H]([C@H]2COC[C@]2([C@H]1N3C=NC4=C3N=C(NC4=O)N)O)O |
SMILES |
C1C(C2COCC2(C1N3C=NC4=C3N=C(NC4=O)N)O)O |
正規SMILES |
C1C(C2COCC2(C1N3C=NC4=C3N=C(NC4=O)N)O)O |
外観 |
White Solid |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
2-amino-9-((3aS,4R,6S,6aR)-3a,6-dihydroxyhexahydro-1H-cyclopenta[c]furan-4-yl)-3H-purin-6(9H)-one |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。